molecular formula C17H28INO2 B6274769 tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate CAS No. 2763755-04-8

tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate

Cat. No.: B6274769
CAS No.: 2763755-04-8
M. Wt: 405.3
InChI Key:
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Description

Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and materials science. 1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate is not fully understood. However, it has been suggested that it may exert its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in various in vitro and in vivo studies. However, further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate is its potential as a lead compound for the development of novel anti-cancer and antiviral agents. Additionally, its relatively simple synthesis method and high yield make it an attractive candidate for large-scale production. However, its limited solubility in aqueous solutions and potential toxicity may pose challenges for its use in certain experiments.

Future Directions

Future research on tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate may focus on the following areas:
1. Investigation of its mechanism of action and potential targets in cancer and viral infections.
2. Development of more potent and selective analogs with improved pharmacokinetic properties.
3. Evaluation of its efficacy and safety in preclinical and clinical studies.
4. Exploration of its potential applications in other fields such as materials science and agriculture.
5. Investigation of its interaction with other drugs and potential drug-drug interactions.
Conclusion:
This compound is a promising compound that has shown potential applications in various fields such as medicine, agriculture, and materials science. Its relatively simple synthesis method, low toxicity, and potential as a lead compound make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, evaluate its safety and efficacy, and explore its potential applications.

Synthesis Methods

The synthesis of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate involves the reaction of piperidine-1-carboxylic acid with tert-butyl 4-bromo-2-(bicyclo[1.1.1]pentan-1-yl)ethylcarbamate in the presence of a palladium catalyst. The reaction yields tert-butyl 4-(2-{3-bromobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate, which is subsequently treated with sodium iodide to obtain this compound.

Scientific Research Applications

Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, this compound has been investigated for its potential use as a building block in the synthesis of various organic compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate with 3-iodobicyclo[1.1.1]pentane in the presence of a palladium catalyst to form tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate", "3-iodobicyclo[1.1.1]pentane", "palladium catalyst" ], "Reaction": [ "Add tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate and 3-iodobicyclo[1.1.1]pentane to a reaction flask", "Add palladium catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter off the palladium catalyst", "Concentrate the filtrate under reduced pressure", "Purify the crude product by column chromatography to obtain tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate" ] }

2763755-04-8

Molecular Formula

C17H28INO2

Molecular Weight

405.3

Purity

95

Origin of Product

United States

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